molecular formula C9H10N4O B034534 3-Amino-1h-indole-2-carbohydrazide CAS No. 110963-29-6

3-Amino-1h-indole-2-carbohydrazide

Cat. No.: B034534
CAS No.: 110963-29-6
M. Wt: 190.2 g/mol
InChI Key: LNPDDCYXLWMYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1h-indole-2-carbohydrazide is a compound belonging to the indole family, which is known for its diverse biological activitiesThe compound this compound is particularly interesting due to its unique chemical structure and potential biological activities .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which include 3-amino-1h-indole-2-carbohydrazide, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through hydrogen bonding . This interaction often results in the inhibition of the target’s activity . For instance, the presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Pharmacokinetics

It has been suggested that the most potent indole derivatives have acceptable pharmacokinetic profiles and are favorable for oral drug administration .

Result of Action

Indole derivatives are known to have diverse biological activities . For instance, some indole derivatives have shown anti-inflammatory and analgesic activities .

Action Environment

It’s known that the extensive hydrogen bonding interactions between the cations and anions of certain indole derivatives contribute greatly to their high density, insensitivity, and thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1h-indole-2-carbohydrazide typically involves the reaction of indole derivatives with hydrazine hydrate. One common method includes the condensation of indole-2-carboxylic acid with hydrazine hydrate under reflux conditions to form the carbohydrazide derivative. The reaction is usually carried out in an ethanol solvent with a catalytic amount of acid to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1h-indole-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.

    Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.

    Industry: The compound can be used in the development of agrochemicals and dyes

Comparison with Similar Compounds

  • 5-Chloro-3-(o-tolylsulfonyl)-1h-indole-2-carbohydrazide
  • 5-Chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1h-indole-2-carbohydrazide

Comparison: 3-Amino-1h-indole-2-carbohydrazide is unique due to its amino and carbohydrazide functional groups, which contribute to its distinct biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-amino-1H-indole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-7-5-3-1-2-4-6(5)12-8(7)9(14)13-11/h1-4,12H,10-11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPDDCYXLWMYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149429
Record name 3-Aminoindol-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110963-29-6
Record name 3-Aminoindol-2-carbohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110963296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminoindol-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINOINDOL-2-CARBOHYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N733MJS98E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.